6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
“6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a compound that belongs to the class of imidazo[2,1-b]thiazole-based chalcone derivatives . These compounds have been studied for their anticancer activities .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an imidazo[2,1-b]thiazole ring, a methoxyphenyl group, and a carbaldehyde group . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods, but specific details are not available in the current resources.Scientific Research Applications
Synthesis and Catalysis
A study by Moosavi‐Zare et al. (2013) highlights the use of disulfonic acid imidazolium chloroaluminate as a new acidic and heterogeneous catalyst for the green, simple, and efficient synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles through a one-pot multi-component condensation process. This research showcases the compound's role in facilitating novel synthetic pathways under environmentally friendly conditions (Moosavi‐Zare et al., 2013).
Crystal Structure and Material Properties
Sowmya et al. (2018) conducted a study on the crystal structure, quantum chemical, and Hirshfeld surface analysis of substituted imidazo-thiadiazole-5-carbaldehyde derivatives, including 6-(4-methoxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde. The compound demonstrated nonlinear optical (NLO) properties, indicating potential applications in the field of materials science, particularly for the development of NLO materials (Sowmya et al., 2018).
Antitubercular and Antifungal Activity
Ramprasad et al. (2015) synthesized and evaluated a series of imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives for their in vitro anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv strain. The study identified several compounds with potent anti-tubercular activity, underscoring the therapeutic potential of these derivatives in combating tuberculosis. The structural modifications, such as the incorporation of a 4-methoxyphenyl group, played a significant role in enhancing the compounds' activity (Ramprasad et al., 2015).
Future Directions
The future directions for the research on “6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” and related compounds could involve further exploration of their anticancer activities and the development of more selective anticancer drugs . Additionally, more studies could be conducted to understand their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties in more detail.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and imidazothiazoles, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some stimulate human constitutive androstane receptor (CAR) nuclear translocation . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazoles and imidazothiazoles are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Compounds with similar structures have been reported to exhibit cytotoxic activity on human tumor cell lines .
Action Environment
The synthesis of similar compounds has been reported to be environmentally friendly, using visible light instead of catalysts or photosensitizers .
Properties
IUPAC Name |
6-(4-methoxyphenyl)sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S2/c1-17-9-2-4-10(5-3-9)19-12-11(8-16)15-6-7-18-13(15)14-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJJVSQPFDVDKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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